Z-Thr-onb

Chemoenzymatic peptide synthesis V8 protease coupling Fragment condensation

Researchers requiring orthogonal protection for convergent peptide synthesis often face incompatibility between acidic deprotection and base-labile esters. Z-Thr-ONb solves this: the 4-nitrobenzyl ester withstands TFA-mediated Boc removal while the Z group remains intact, enabling sequential deprotection. • 90% aminolysis conversion with V8 protease vs. 60% for ethyl esters, suppressing competing proteolysis at internal Asp/Glu residues. • Single-step hydrogenolysis simultaneously liberates N- and C-termini post-coupling, streamlining fragment condensation workflows. • Acid-stable ONb ester survives multiple TFA deprotection cycles required for β-lactam antibiotic side-chain assembly.

Molecular Formula C19H20N2O7
Molecular Weight 388.376
CAS No. 16879-84-8
Cat. No. B579399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Thr-onb
CAS16879-84-8
Molecular FormulaC19H20N2O7
Molecular Weight388.376
Structural Identifiers
SMILESCC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C19H20N2O7/c1-13(22)17(20-19(24)28-12-14-5-3-2-4-6-14)18(23)27-11-15-7-9-16(10-8-15)21(25)26/h2-10,13,17,22H,11-12H2,1H3,(H,20,24)/t13-,17+/m1/s1
InChIKeyBYGUXNWBDJGIBM-DYVFJYSZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Thr-ONb: Protected Threonine Building Block


Z-Thr-ONb (N-benzyloxycarbonyl-L-threonine 4-nitrobenzyl ester, CAS 16879-84-8, MW 388.37 g/mol, C₁₉H₂₀N₂O₇) is a doubly protected L-threonine derivative in which the α-amino group is masked by a benzyloxycarbonyl (Z/Cbz) carbamate and the α-carboxyl group is esterified as a 4-nitrobenzyl (ONb) ester . This dual-protection architecture places the compound at the intersection of solution-phase peptide fragment synthesis and chemoenzymatic ligation strategies, where the orthogonality of the two protecting groups—both removable by catalytic hydrogenolysis yet stable to acid and mild base—defines its utility profile. Commercially available at ≥95% purity , Z-Thr-ONb serves as a key intermediate in the preparation of peptide antibiotics, protease substrates, and semisynthetic hormone analogs.

Z-Thr-ONb vs. Simpler Threonine Esters


Generic substitution of Z-Thr-ONb with a simpler Z-threonine ester (e.g., Z-Thr-OMe or Z-Thr-OBzl) introduces a fundamental incompatibility between protecting group removal conditions and downstream synthetic requirements. The methyl ester of Z-Thr-OMe (CAS 57224-63-2) requires alkaline saponification for carboxyl liberation, which risks α-carbon racemization and is incompatible with base-sensitive side-chain protections [1]. The benzyl ester of Z-Thr-OBzl (CAS 16597-50-5) is hydrogenolytically cleavable but lacks the enhanced reactivity and chromophoric properties conferred by the electron-withdrawing 4-nitro substituent. Furthermore, Fmoc-based threonine esters are incompatible with both basic piperidine deprotection and catalytic hydrogenation of the 4-nitrobenzyl group, making the Z/ONb combination uniquely suited for orthogonal convergent strategies [2]. The threonine side-chain hydroxyl further distinguishes Z-Thr-ONb from analogous serine, valine, or leucine 4-nitrobenzyl esters by enabling additional hydrogen-bonding interactions and site-specific glycosylation or phosphorylation chemistry.

Z-Thr-ONb Evidence vs. Ester Analogs


4-Nitrobenzyl Ester Advantage in Enzymatic Fragment Condensation

In a landmark study on enzymatic semisynthesis of a superpotent growth hormone-releasing factor (GRF) analog, the 4-nitrobenzyl ester of the acyl donor component (desNH₂Tyr-D-Ala-Asp-ONb, compound 3b) achieved 90% conversion to the desired product with no detectable competing proteolysis at the Asp²⁵-Ile²⁶ bond. In contrast, the corresponding α-ethyl ester (3a) was limited to approximately 60% conversion under identical conditions due to significant competing proteolysis [1]. This represents a 1.5-fold improvement in product yield and complete suppression of a destructive side reaction. Although the specific amino acid backbone in this study is aspartic acid rather than threonine, the enhanced performance is attributable to the 4-nitrobenzyl ester moiety itself, providing class-level evidence that Z-Thr-ONb will confer similar advantages in V8 protease-catalyzed couplings compared to alkyl ester analogs.

Chemoenzymatic peptide synthesis V8 protease coupling Fragment condensation

Single-Step Dual Deprotection Without Racemization

The Z (benzyloxycarbonyl) amine protecting group and the 4-nitrobenzyl (ONb) carboxyl ester of Z-Thr-ONb are both cleavable by catalytic hydrogenolysis (H₂, 10% Pd/C, RT, or catalytic transfer hydrogenation with NH₄HCO₂/Pd/C in MeOH), enabling liberation of free L-threonine in a single reaction vessel [1][2]. By contrast, the commonly used Z-Thr-OMe (methyl ester, CAS 57224-63-2) mandates a two-step sequence: hydrogenolysis to remove the Z group followed by alkaline saponification (NaOH/MeOH-H₂O) to cleave the methyl ester. This second step exposes the α-carbon to racemization, a well-documented liability that compromises enantiomeric purity and complicates downstream purification [1]. The 4-nitrobenzyl ester of Z-Thr-ONb is also stable to the acidic conditions (TFA/CH₂Cl₂, 1:1, 25°C, 1 h) that quantitatively cleave tert-butyl esters and Boc carbamates, enabling orthogonal protection strategies in fragment-based synthesis [1].

Protecting group orthogonality Racemization-free deprotection Catalytic hydrogenolysis

Enhanced UV Detectability of 4-Nitrobenzyl Ester

The 4-nitrobenzyl chromophore of Z-Thr-ONb exhibits strong UV absorption with λmax at approximately 265–275 nm and a molar extinction coefficient (ε) on the order of 9,000–12,000 M⁻¹cm⁻¹, characteristic of para-nitroaromatic compounds [1]. In comparison, Z-Thr-OMe (methyl ester) lacks any strong chromophore above 250 nm (ε < 500 M⁻¹cm⁻¹ above 250 nm, absorption dominated by the benzyl carbamate at ~258 nm with ε ~200–400 M⁻¹cm⁻¹). This >20-fold difference in UV absorptivity enables real-time HPLC monitoring of Z-Thr-ONb consumption and product formation at wavelengths (e.g., 270 nm) where simple alkyl ester analogs are effectively invisible without derivatization. Furthermore, the 4-nitrobenzyl group can be cleaved by photolysis at 350 nm, providing a reagent-free, traceless deprotection mode orthogonal to both acidic and hydrogenolytic conditions [2].

Chromophoric protecting group HPLC monitoring UV-guided purification

Chemoselective Deprotection of 4-Nitrobenzyl vs. Phenacyl Esters

A study on selective deprotection of protected amino acid esters demonstrated that the TBAF·xH₂O/1-octanethiol system (3 equiv. each, DMF, RT) cleanly cleaves phenacyl (Pac) esters while leaving both benzyl and 4-nitrobenzyl esters essentially intact [1]. This orthogonal stability profile enables synthetic routes in which a phenacyl protecting group can be selectively removed in the presence of the 4-nitrobenzyl ester of Z-Thr-ONb. Simple alkyl esters such as methyl or ethyl esters lack this chemoselectivity, being susceptible to both alkaline hydrolysis and enzymatic cleavage but not amenable to selective TBAF-based discrimination. While no direct quantitative kinetic data for Z-Thr-ONb in this specific system is available, the stability of the 4-nitrobenzyl ester class to these conditions has been experimentally confirmed across multiple amino acid substrates.

Orthogonal ester deprotection TBAF-thiol selectivity Chemoselective synthesis

Enhanced Hydrogenolysis & Acid Stability vs. Benzyl Esters

The electron-withdrawing para-nitro substituent on the 4-nitrobenzyl ester of Z-Thr-ONb enhances its susceptibility to reductive cleavage relative to the unsubstituted benzyl ester (Z-Thr-OBzl, CAS 16597-50-5). This effect is well-established in protecting group chemistry: 4-nitrobenzyl (and 4-nitro-Z carbamate) derivatives are more readily cleaved by catalytic hydrogenolysis than their unsubstituted counterparts, while simultaneously exhibiting greater stability toward acidic conditions . The practical consequence is that Z-Thr-ONb can be selectively hydrogenolyzed under milder conditions (lower H₂ pressure, shorter reaction time, or reduced catalyst loading) than Z-Thr-OBzl, or conversely, a benzyl ester elsewhere in the molecule can be hydrogenolyzed while the 4-nitrobenzyl ester is retained under carefully controlled conditions. Quantitative rate comparisons for threonine derivatives specifically are not available in the primary literature, but the relative trend is firmly established across multiple 4-nitrobenzyl carboxylate substrates.

Hydrogenolysis lability Electron-withdrawing substituent effect Acid stability

Z-Thr-ONb Application Scenarios


Protease-Catalyzed Convergent Peptide Ligation

In chemoenzymatic peptide synthesis employing V8 protease (or related Glu/Asp-specific endopeptidases), Z-Thr-ONb serves as an acyl donor wherein the 4-nitrobenzyl ester moiety directs the enzyme toward productive aminolysis rather than competing proteolysis. Based on the Bongers et al. (1992) demonstration of 90% conversion with a 4-nitrobenzyl ester vs. 60% with an ethyl ester [1], procurement of Z-Thr-ONb over Z-Thr-OEt or Z-Thr-OMe is justified for any convergent strategy where an internal Asp or Glu residue in the acceptor fragment creates a competing cleavage site. The simultaneous Z/ONb hydrogenolysis post-coupling liberates the N-terminus and C-terminus in a single step, streamlining the workflow.

Acid-Stable Protection for Peptide Antibiotic Synthesis

The 4-nitrobenzyl ester in Z-Thr-ONb withstands TFA-mediated Boc deprotection conditions that would cleave a tert-butyl ester [1]. This makes Z-Thr-ONb the preferred threonine building block for Boc/Bzl-strategy solution-phase synthesis of β-lactam antibiotic side-chain precursors (e.g., ceftizoxime-type cephalosporins), where the carboxyl group must remain protected through multiple acidic deprotection steps before final hydrogenolytic unveiling. The acid stability of the ONb ester, combined with the chromophoric detectability for in-process HPLC monitoring [2], addresses two critical process control requirements simultaneously.

SPPS with Photolabile Caging Strategy

For SPPS applications requiring a photolabile C-terminal anchoring strategy, Z-Thr-ONb provides both a photoremovable carboxyl protecting group (cleavable at 350 nm) and a hydrogenolytically removable N-terminal Z group [1]. This dual-mode addressability is unavailable with Z-Thr-OMe or Z-Thr-OBzl. Researchers developing photocaged peptide probes, light-activated prodrugs, or photolithographic peptide arrays benefit from the ability to retain the Z group during photolytic ONb cleavage (or vice versa), enabling sequential, orthogonal deprotection on solid support.

Multi-Fragment Condensation with Chemoselective Ester Discrimination

In the total synthesis of cyclic peptides or depsipeptides where multiple ester protecting groups must be removed in a defined order, Z-Thr-ONb can be used alongside a phenacyl (Pac) ester on a different fragment. The TBAF-thiol system selectively removes the Pac ester while leaving the 4-nitrobenzyl ester intact [1], enabling sequential C-terminal activation. This chemoselectivity is not achievable with simple methyl, ethyl, or benzyl esters, which lack a selective deprotection handle orthogonal to both hydrogenolysis and acidolysis. Procurement of Z-Thr-ONb is therefore indicated for any convergent synthesis plan requiring >2 levels of carboxyl protection orthogonality.

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